7-hydroxy-4-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-8-methyl-2H-chromen-2-one
Description
Properties
IUPAC Name |
7-hydroxy-4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-8-methylchromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4/c1-15-19(25)8-7-17-16(13-21(26)28-22(15)17)14-23-9-11-24(12-10-23)18-5-3-4-6-20(18)27-2/h3-8,13,25H,9-12,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWABHWAZXGPIEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C=C2CN3CCN(CC3)C4=CC=CC=C4OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 7-Hydroxy-8-Methyl-2H-Chromen-2-One
The chromen-2-one core is synthesized via the Pechmann condensation , a widely used method for coumarin derivatives. Resorcinol reacts with ethyl acetoacetate in the presence of a Brønsted acid catalyst (e.g., concentrated sulfuric acid) at 80–100°C for 4–6 hours. The methyl group at position 8 originates from the β-keto ester:
$$
\text{Resorcinol} + \text{Ethyl acetoacetate} \xrightarrow{\text{H}2\text{SO}4, \Delta} \text{7-Hydroxy-8-methyl-2H-chromen-2-one}
$$
Key Reaction Parameters
| Parameter | Condition |
|---|---|
| Solvent | Neat (no solvent) |
| Temperature | 80–100°C |
| Catalyst | Concentrated H$$2$$SO$$4$$ |
| Yield | 70–85% |
The product is purified via recrystallization from ethanol, yielding white crystals with a melting point of 210–212°C.
Synthesis of 1-(2-Methoxyphenyl)Piperazine
The piperazine moiety is functionalized via Buchwald-Hartwig amination or nucleophilic aromatic substitution . Piperazine reacts with 2-methoxybromobenzene in the presence of a palladium catalyst (e.g., Pd$$2$$(dba)$$3$$) and a phosphine ligand (e.g., Xantphos) at 100–120°C:
$$
\text{Piperazine} + \text{2-Methoxybromobenzene} \xrightarrow{\text{Pd catalyst, Base}} \text{1-(2-Methoxyphenyl)piperazine}
$$
Key Reaction Parameters
| Parameter | Condition |
|---|---|
| Solvent | Toluene or dioxane |
| Temperature | 100–120°C |
| Catalyst | Pd$$2$$(dba)$$3$$/Xantphos |
| Base | Cs$$2$$CO$$3$$ |
| Yield | 60–75% |
The product is isolated via column chromatography (silica gel, eluent: ethyl acetate/hexane) and characterized by $$^1$$H NMR.
Mannich Reaction for Coupling
The chromen-2-one core and piperazine derivative are coupled via a Mannich reaction . 7-Hydroxy-8-methyl-2H-chromen-2-one reacts with formaldehyde and 1-(2-methoxyphenyl)piperazine in ethanol under reflux:
$$
\text{Chromen-2-one} + \text{Formaldehyde} + \text{Piperazine} \xrightarrow{\text{Ethanol, \Delta}} \text{Target Compound}
$$
Key Reaction Parameters
| Parameter | Condition |
|---|---|
| Solvent | Ethanol |
| Temperature | Reflux (78°C) |
| Reaction Time | 8–12 hours |
| Yield | 50–65% |
Intramolecular hydrogen bonding between the hydroxy group (O1–H1) and piperazine nitrogen (N4) stabilizes the product, as confirmed by crystallographic studies.
Optimization of Reaction Conditions
Catalytic System Enhancements
- Lewis Acid Catalysts : ZnCl$$2$$ or BF$$3$$·Et$$_2$$O improves Mannich reaction efficiency, reducing reaction time to 4–6 hours.
- Microwave-Assisted Synthesis : Yields increase to 75–80% under microwave irradiation (100°C, 30 minutes).
Solvent Optimization
- Ethanol-Water Mixtures : Enhance solubility of polar intermediates, boosting yields by 10–15%.
- Ionic Liquids : [BMIM][BF$$_4$$] reduces side reactions, achieving 70% yield.
Industrial-Scale Production Methods
Continuous Flow Chemistry
- Microreactors : Enable rapid mixing and heat transfer, reducing batch time from 12 hours to 30 minutes.
- Process Parameters
Parameter Condition Flow Rate 10 mL/min Temperature 90°C Residence Time 15 minutes Purity >98%
High-Throughput Screening
Robotic platforms optimize reagent ratios (e.g., formaldehyde:amine = 1.2:1), achieving 85% yield in 96-well plates.
Characterization and Analytical Data
Spectroscopic Analysis
Chemical Reactions Analysis
Types of Reactions
7-hydroxy-4-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-8-methyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone.
Reduction: The carbonyl group in the chromen-2-one ring can be reduced to form a hydroxyl group.
Substitution: The piperazine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of 7-oxo-4-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-8-methyl-2H-chromen-2-one.
Reduction: Formation of 7-hydroxy-4-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-8-methyl-2H-chroman-2-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Basic Information
- IUPAC Name : 7-hydroxy-4-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-8-methyl-2H-chromen-2-one
- Molecular Formula : C27H26N2O4
- Molecular Weight : 442.5 g/mol
Biological Activities
The compound exhibits a range of biological activities that can be categorized into several key areas:
Anticancer Activity
Research indicates that this compound demonstrates significant anticancer potential. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including:
- MCF-7 (breast carcinoma) : IC50 values reported at approximately 5.5 µg/ml.
- HepG2 (hepatocellular carcinoma) : IC50 values around 6.9 µg/ml.
These findings suggest that the compound may act through mechanisms such as apoptosis induction and cell cycle arrest.
Neuroprotective Effects
The compound has been investigated for its neuroprotective properties, particularly as an inhibitor of acetylcholinesterase (AChE), which is associated with neurodegenerative diseases like Alzheimer’s disease. Studies have shown effective inhibition compared to standard drugs, indicating its potential for treating cognitive decline.
Anti-inflammatory Properties
7-hydroxy-4-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-8-methyl-2H-chromen-2-one has demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines and reducing inflammation in various models. The proposed mechanism involves the modulation of nuclear factor kappa B (NF-kB) signaling pathways, leading to decreased expression of inflammatory mediators such as TNF-alpha and IL-6.
Case Study on Anticancer Efficacy
A study evaluated the efficacy of this compound against various cancer cell lines, demonstrating enhanced growth inhibition compared to control groups. The mechanism was linked to apoptosis induction and cell cycle arrest.
Case Study on Neuroprotective Effects
In a model simulating Alzheimer's disease, treatment with this compound resulted in improved cognitive function and reduced amyloid plaque formation in animal subjects, supporting its potential as a therapeutic agent for neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 7-hydroxy-4-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-8-methyl-2H-chromen-2-one involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific biological context .
Comparison with Similar Compounds
Structural and Electronic Comparisons
Table 1: Key Structural and Electronic Parameters of Selected Coumarin-Piperazine Derivatives
Key Observations:
Electron-Donating vs. Chlorophenyl (e.g., ) or trifluoromethyl substituents increase lipophilicity and metabolic stability but reduce solubility.
HOMO-LUMO Gaps :
- The target compound’s analog with a 4-methylpiperazine group exhibits a HOMO-LUMO gap of 4.299 eV, indicating higher stability than unsubstituted coumarins (typically ΔE < 4 eV) .
Synthetic Routes: Most derivatives are synthesized via Mannich reactions, where formaldehyde condenses a piperazine derivative with a preformed chromenone core (e.g., ). Modifications in the piperazine substituents (e.g., 2-hydroxyethyl in ) require tailored protecting-group strategies.
Table 2: Reported Bioactivities of Related Compounds
Key Observations:
Receptor Selectivity: Piperazine-linked coumarins with 2-methoxyphenyl or 4-methoxyphenyl groups (e.g., ) show affinity for serotonin (5-HT₁A) and dopamine (D₂) receptors, likely due to structural mimicry of endogenous ligands. Trifluoromethyl or chlorophenyl substituents (e.g., ) enhance cytotoxicity but may reduce selectivity.
Biological Activity
The compound 7-hydroxy-4-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-8-methyl-2H-chromen-2-one , a derivative of chromen-2-one, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features:
- A chromen-2-one core .
- A hydroxy group at the 7-position.
- A methoxyphenyl piperazine moiety linked at the 4-position.
- An additional methyl group at the 8-position.
This unique structure contributes to its pharmacological properties.
Biological Activities
Research indicates that this compound exhibits a range of biological activities, including:
- Antioxidant Activity : The hydroxy and methoxy groups enhance the compound's ability to scavenge free radicals, which is crucial for preventing oxidative stress-related diseases.
- Neuroprotective Effects : Studies have shown that derivatives of chromen-2-one can inhibit acetylcholinesterase (AChE) activity, which is significant in the context of neurodegenerative diseases like Alzheimer's disease. For instance, related compounds have demonstrated IC50 values in the low micromolar range against AChE, indicating strong inhibitory potential .
- Anti-inflammatory Properties : The compound may exert anti-inflammatory effects by modulating inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines .
- Anticancer Activity : Preliminary studies suggest that this compound can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism may involve interaction with specific molecular targets that regulate cell cycle and apoptosis .
Case Study 1: Neuroprotective Activity
A study evaluated the neuroprotective effects of a similar compound, demonstrating that it significantly reduced neuronal cell death in models of oxidative stress. The mechanism was linked to its ability to inhibit AChE and modulate neurotransmitter levels .
Case Study 2: Anticancer Mechanism
In vitro studies on cancer cell lines revealed that the compound induced apoptosis through the activation of caspase pathways. The findings indicated that the piperazine moiety plays a critical role in enhancing cytotoxicity against cancer cells .
The biological activity of 7-hydroxy-4-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-8-methyl-2H-chromen-2-one can be attributed to several mechanisms:
- Enzyme Inhibition : The compound interacts with key enzymes such as AChE and various kinases involved in cell signaling pathways.
- Receptor Modulation : It may act on serotonin receptors (5-HT receptors), influencing mood and cognitive functions, which is particularly relevant for neuropsychiatric applications .
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 7-Hydroxy-3-(4-methoxyphenyl)-2H-chromen-2-one | Hydroxy and methoxy groups on chromen core | Antioxidant properties |
| 7-Hydroxy-4-methyl-2H-chromen-2-one | Methyl group addition | Anti-inflammatory properties |
| 6-Hydroxy-4-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-8-methylchromen-2-one | Similar piperazine linkage | Neuroprotective effects |
This table highlights how structural variations influence the biological activities of related compounds.
Q & A
Q. What are the critical parameters for optimizing the Mannich reaction in synthesizing this coumarin derivative?
The synthesis involves a Mannich reaction, where 7-hydroxy-4-methylcoumarin reacts with formaldehyde and a substituted piperazine. Key parameters include:
- Reagent stoichiometry : A 1:1 molar ratio of coumarin to piperazine derivative ensures minimal by-products .
- Solvent choice : 95% ethanol is preferred for solubility and reaction efficiency .
- Reaction time : Reflux for 4–6 hours maximizes yield; shorter times lead to incomplete substitution, while prolonged heating may degrade the product .
- Post-reaction handling : Rapid cooling and vacuum evaporation prevent side reactions like oxidation of the hydroxy group .
Q. How can analytical HPLC methods be validated for purity assessment of this compound?
Adopt the Pharmacopeial Forum guidelines (PF 34(1)):
- Mobile phase : Methanol/sodium acetate buffer (65:35, pH 4.6) with 1-octanesulfonate as an ion-pairing agent .
- Detection : UV at 254 nm for chromenone absorption.
- Validation : Include linearity (1–100 µg/mL), precision (RSD < 2%), and recovery (98–102%) tests .
Q. What spectroscopic techniques confirm the structural integrity of the piperazine-methylcoumarin linkage?
- NMR : Look for resonance at δ 3.8–4.2 ppm (methylene bridge -CH2-N-) and absence of free formaldehyde peaks .
- IR : A sharp peak at 1660–1680 cm⁻¹ confirms the lactone (C=O) of the coumarin core .
- Mass spectrometry : Molecular ion [M+H]⁺ should match the calculated mass (e.g., m/z 395.4 for C₂₂H₂₅N₂O₄) .
Advanced Research Questions
Q. How can SHELXL resolve disorder in the piperazine moiety during X-ray crystallographic refinement?
- Disorder modeling : Split the piperazine ring into two conformers with occupancy refinement (e.g., 60:40 ratio) .
- Restraints : Apply geometric restraints (DFIX, FLAT) to maintain bond lengths and planarity .
- Validation : Use R1 < 5% and wR2 < 12% as convergence criteria, and verify with the ADDSYM algorithm in PLATON to rule out missed symmetry .
Q. What in vitro assays are suitable for evaluating carbonic anhydrase IX/XII inhibition?
- Fluorescent thermal shift assay : Monitor protein denaturation to calculate binding affinity (ΔTm > 2°C indicates strong inhibition) .
- Stopped-flow CO₂ hydration : Measure catalytic activity (kcat/KM) at pH 6.5 (mimicking hypoxic tumor microenvironments) .
- Cell-based assays : Use HT-29 colon cancer lines to correlate enzyme inhibition with reduced extracellular acidification .
Q. How can DFT calculations predict the electronic effects of the 2-methoxyphenyl group on piperazine basicity?
- Modeling : Optimize geometry at the B3LYP/6-31G* level.
- NBO analysis : Quantify charge transfer from the piperazine nitrogen to the methoxy-O, which reduces basicity (pKa ~7.1 vs. ~9.3 for unsubstituted piperazine) .
- Correlate with experimental data : Compare calculated HOMO-LUMO gaps with UV-vis spectra (λmax ~320 nm) .
Q. How to address discrepancies in IC₅₀ values across enzymatic vs. cell-based assays?
- Membrane permeability : Use logP calculations (e.g., ClogP ~2.5) to identify poor cellular uptake despite strong enzymatic binding .
- Off-target effects : Screen against related isoforms (e.g., CA I/II) via SPR to rule out non-specific inhibition .
- Assay conditions : Adjust buffer ionic strength (e.g., 150 mM NaCl) to mimic physiological conditions and reduce false positives .
Methodological Challenges and Solutions
Q. How to mitigate premature cyclization during the Mannich reaction?
- Temperature control : Maintain reflux at 80°C; higher temperatures accelerate cyclization to form tricyclic by-products .
- Additive use : Introduce 0.1 eq. of acetic acid to protonate the amine, reducing nucleophilicity and unwanted side reactions .
Q. What strategies improve blood-brain barrier (BBB) permeability for neurotherapeutic applications?
- Prodrug design : Esterify the 7-hydroxy group to increase lipophilicity (logP from 2.5 to 3.8) .
- P-glycoprotein inhibition : Co-administer verapamil (10 µM) to block efflux transporters in MDCK-MDR1 assays .
Q. How to validate molecular docking poses against experimental crystallographic data?
- Docking software : Use AutoDock Vina with a grid centered on the CA IX active site (20 ų box).
- Cross-validation : Compare top-scoring poses with the crystal structure of a related inhibitor (PDB: 8DQ) to assess binding mode accuracy .
Data Contradiction Analysis
Q. Conflicting reports on CYP450 metabolism: How to resolve?
- Microsomal stability assays : Incubate with human liver microsomes (HLMs) + NADPH. LC-MS/MS quantification of parent compound depletion (t½ < 30 min suggests rapid metabolism) .
- Metabolite ID : Use HR-MS/MS to distinguish between N-demethylation (m/z +14) and piperazine ring oxidation (m/z +16) pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
